5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE
Overview
Description
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a benzoxadiazole moiety, a phenylethyl group, and a triazinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxadiazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form the benzoxadiazole ring.
Attachment of the Benzoxadiazole Moiety: The benzoxadiazole moiety is then attached to a suitable thiol group through a nucleophilic substitution reaction.
Formation of the Triazinoindole Core: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the benzoxadiazole-thiol intermediate with the triazinoindole core under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions can be used.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxadiazole moiety.
Medicine: Explored for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxadiazole moiety may interact with proteins or nucleic acids, while the triazinoindole core could modulate enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with an allyl group instead of a phenylethyl group.
(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride: Contains the benzoxadiazole moiety but lacks the triazinoindole core.
Uniqueness
The uniqueness of 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE lies in its combination of the benzoxadiazole moiety, the phenylethyl group, and the triazinoindole core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
5-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanylmethyl]-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6OS/c1-2-6-16(7-3-1)12-13-30-21-9-5-4-8-18(21)22-23(30)25-24(27-26-22)32-15-17-10-11-19-20(14-17)29-31-28-19/h1-11,14H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYATAHDVEIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC6=NON=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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